molecular formula C10H19IO B13020343 4-(Iodomethyl)-2,2,6,6-tetramethyloxane

4-(Iodomethyl)-2,2,6,6-tetramethyloxane

Cat. No.: B13020343
M. Wt: 282.16 g/mol
InChI Key: FDJAWQGBTHAEGB-UHFFFAOYSA-N
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Description

4-(Iodomethyl)-2,2,6,6-tetramethyloxane is an organic compound that belongs to the class of oxanes It is characterized by the presence of an iodomethyl group attached to the fourth carbon of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Iodomethyl)-2,2,6,6-tetramethyloxane typically involves the iodination of a precursor compound. One common method is the reaction of 4-(Chloromethyl)-2,2,6,6-tetramethyloxane with sodium iodide in the presence of a suitable solvent like ethyl acetate. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and product purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Iodomethyl)-2,2,6,6-tetramethyloxane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium azide, potassium cyanide, and thiols are commonly used nucleophiles for substitution reactions.

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions include azido derivatives, alkenes, and various oxidized or reduced forms of the original compound.

Scientific Research Applications

4-(Iodomethyl)-2,2,6,6-tetramethyloxane has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Iodomethyl)-2,2,6,6-tetramethyloxane involves its reactivity with various biological and chemical targets. The iodomethyl group can undergo nucleophilic substitution, leading to the formation of new compounds that interact with specific molecular targets. These interactions can modulate biological pathways and processes, making the compound useful in medicinal and biological research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Chloromethyl)-2,2,6,6-tetramethyloxane
  • 4-(Bromomethyl)-2,2,6,6-tetramethyloxane
  • 4-(Fluoromethyl)-2,2,6,6-tetramethyloxane

Uniqueness

4-(Iodomethyl)-2,2,6,6-tetramethyloxane is unique due to the presence of the iodomethyl group, which imparts distinct reactivity compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and lower electronegativity make the compound more reactive in nucleophilic substitution reactions, providing access to a wider range of derivatives and applications .

Properties

Molecular Formula

C10H19IO

Molecular Weight

282.16 g/mol

IUPAC Name

4-(iodomethyl)-2,2,6,6-tetramethyloxane

InChI

InChI=1S/C10H19IO/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8H,5-7H2,1-4H3

InChI Key

FDJAWQGBTHAEGB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(O1)(C)C)CI)C

Origin of Product

United States

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